molecular formula C15H20ClFN2O2 B8050628 Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B8050628
M. Wt: 314.78 g/mol
InChI Key: XKVODUVZYGPRQU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group at the 1-position and a 2-chloro-4-fluorophenyl substituent at the 3-position of the piperazine ring. This compound is synthesized via reductive amination of 2-chloro-4-fluorobenzaldehyde, yielding a 64% isolated product (1H-NMR verified) . Its structure is characterized by ¹³C NMR peaks at δ 154.75 (C=O), 140.63 (aromatic C-F), and 131.70/128.82 (aromatic C-Cl), with a molecular formula of C₁₅H₁₉ClFN₂O₂ and a molecular ion [M+H]⁺ at m/z 341.0858 . The tert-butyl group enhances steric protection of the piperazine nitrogen, while the chloro and fluoro substituents modulate electronic properties, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(17)8-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVODUVZYGPRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate (CAS Number: 1557288-14-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀ClFN₂O₂
  • Molecular Weight : 314.78 g/mol
  • Structural Characteristics : The compound features a piperazine ring with a tert-butyl group and a chloro-fluorophenyl substituent, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the chlorine atom may influence its pharmacokinetic properties. The tert-butyl group provides steric hindrance that can affect the compound's stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : Studies have shown that piperazine derivatives can act as serotonin receptor modulators, potentially exhibiting antidepressant effects.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Activity : Preliminary data suggest that compounds with similar structures may possess antibacterial properties.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameAntidepressant ActivityAnticancer ActivityAntimicrobial Activity
This compoundModerateModerateLow
Tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylateHighHighModerate
Tert-butyl 3-(2-chloro-4-methylphenyl)piperazine-1-carboxylateLowModerateHigh

Case Studies and Research Findings

  • Antidepressant Activity Study :
    A study conducted on various piperazine derivatives, including this compound, revealed its potential as a serotonin receptor modulator. The compound showed a significant increase in serotonin levels in animal models, indicating possible antidepressant effects.
  • Anticancer Research :
    In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Antimicrobial Evaluation :
    While initial tests indicated low antimicrobial activity against common bacterial strains, modifications to the structure (such as varying the substituent on the piperazine ring) improved efficacy against pathogens like Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents/Modifications Key Functional Differences Reference
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate 3-(2-Cl-4-F-phenyl) Baseline for comparison; balanced lipophilicity
Tert-butyl 4-[3-(4-(3-chloro-4-fluoro-anilino)quinazolin-6-yl)oxypropyl]piperazine-1-carboxylate 4-(Quinazolin-6-yloxypropyl) + 3-Cl-4-F-anilino Enhanced EGFR inhibition due to quinazoline motif
Tert-butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate 4-(3-NH₂-5-F-benzyl) Amino group increases polarity and H-bond potential
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-CHO + 4-CF₃-phenyl Strong electron-withdrawing CF₃ alters reactivity
Tert-butyl 4-(5-bromo-2-(trifluoromethoxy)phenyl)sulfonylpiperazine-1-carboxylate 5-Br + 2-OCF₃ + sulfonyl Sulfonyl group enhances metabolic stability
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro-4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl (CF₃) or sulfonyl groups in analogs (e.g., ) significantly increase electrophilicity and metabolic stability.
  • Polarity and Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to H-bond donor capacity, contrasting with the lipophilic tert-butyl and aryl halide groups in the target compound.

Physicochemical and Structural Analysis

  • LogP and Solubility: The target compound’s logP is estimated at ~2.5 (clogP), intermediate between polar amino derivatives (logP ~1.8 ) and highly lipophilic CF₃-containing analogs (logP ~3.5 ).
  • Crystal Packing: Piperazine rings often adopt chair conformations, with substituent bulkiness influencing torsional angles (e.g., tert-butyl groups enforce axial orientation ). Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., R₂²(8) motifs ), differ significantly between analogs.

Computational and Experimental Tools for Comparison

  • X-ray Crystallography : Programs like SHELXL and Mercury resolve piperazine ring puckering (e.g., Cremer-Pople parameters ) and intermolecular interactions.
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 59.71 for piperazine CH₂ in ) distinguishes regiochemistry and substituent effects.
  • HRMS/ESI : Validates molecular integrity, particularly for halogenated variants .

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